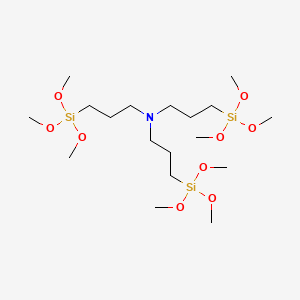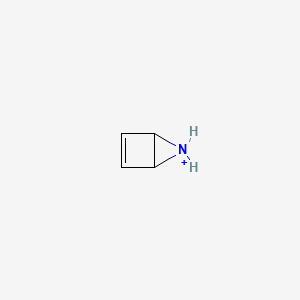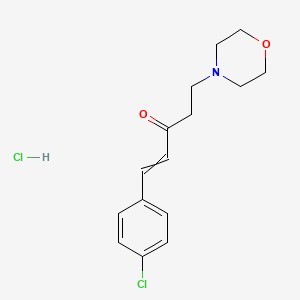
1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and a pentenone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride involves several steps:
-
Synthetic Routes and Reaction Conditions
- One common synthetic route involves the reaction of 4-chlorobenzaldehyde with morpholine and a suitable alkene under acidic conditions to form the desired product.
- Another method includes the condensation of 4-chlorobenzaldehyde with a morpholine derivative, followed by cyclization and subsequent purification steps.
-
Industrial Production Methods
- Industrial production typically involves large-scale batch reactions using optimized conditions to maximize yield and purity.
- The use of catalysts and controlled reaction environments ensures the efficient production of the compound.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are employed.
-
Major Products
- Oxidation typically yields ketones or carboxylic acids.
- Reduction produces alcohols or amines.
- Substitution reactions result in halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride has diverse applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the development of new chemical entities.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Studied for its interactions with various biological targets.
-
Medicine
- Explored as a potential therapeutic agent for treating neurological disorders.
- Evaluated for its efficacy in modulating specific biochemical pathways.
-
Industry
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound binds to certain receptors or enzymes, modulating their activity.
- It may interact with cellular membranes, affecting membrane-bound proteins.
-
Pathways Involved
- The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation.
- It may alter the expression of genes involved in metabolic processes.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride can be compared with other similar compounds:
-
Similar Compounds
1-(4-Chlorophenyl)piperazine: Known for its use as a serotonin receptor agonist.
1-(4-Chlorophenyl)-2-(1H-triazol-1-yl)ethanol: Studied for its anticonvulsant activity.
1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone: Investigated for its antimicrobial properties.
-
Uniqueness
- The presence of the morpholine ring and pentenone moiety distinguishes it from other chlorophenyl derivatives.
- Its unique structure imparts specific chemical and biological properties, making it valuable for targeted research applications.
Propiedades
Número CAS |
81559-93-5 |
|---|---|
Fórmula molecular |
C15H19Cl2NO2 |
Peso molecular |
316.2 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride |
InChI |
InChI=1S/C15H18ClNO2.ClH/c16-14-4-1-13(2-5-14)3-6-15(18)7-8-17-9-11-19-12-10-17;/h1-6H,7-12H2;1H |
Clave InChI |
UOLUPTJTISFQAF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCC(=O)C=CC2=CC=C(C=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


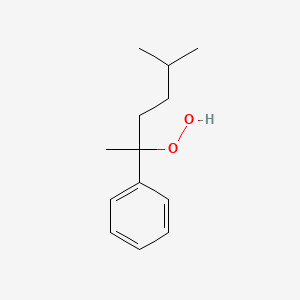
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
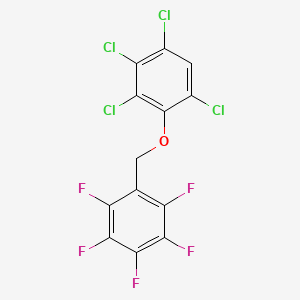
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
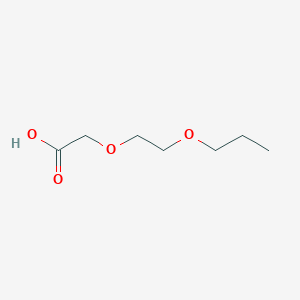
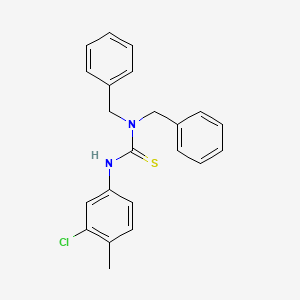
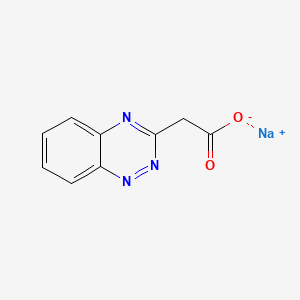
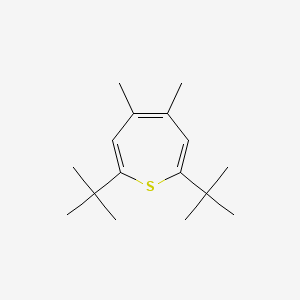
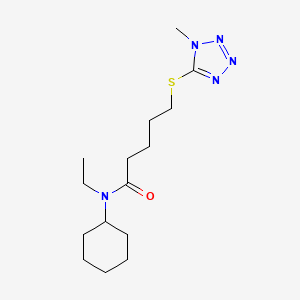
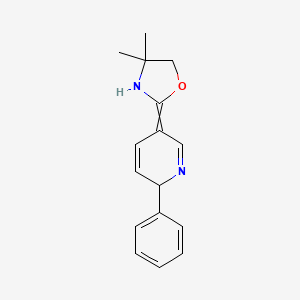
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
